Carnidazole

Description

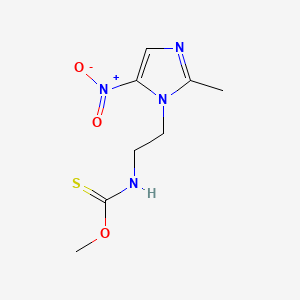

structure in second source

Properties

IUPAC Name |

O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2/h5H,3-4H2,1-2H3,(H,9,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEVHVURWWTPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194957 | |

| Record name | Carnidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42116-76-7 | |

| Record name | Carnidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042116767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carnidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carnidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH5KI819JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carnidazole's Mechanism of Action Against Trichomonas gallinae: A Technical Guide

Introduction

Trichomonas gallinae is a protozoan parasite responsible for avian trichomonosis, a disease primarily affecting columbiform birds such as pigeons and doves. Carnidazole, a 5-nitroimidazole derivative, is a key therapeutic agent used to control this infection. This technical guide provides an in-depth exploration of the molecular and biochemical mechanisms through which this compound exerts its trichomonacidal activity. The guide is intended for researchers, scientists, and professionals involved in drug development and veterinary parasitology.

Core Mechanism of Action: Reductive Activation and Cytotoxicity

The efficacy of this compound, like other 5-nitroimidazoles, is contingent upon its selective activation within the anaerobic environment of the Trichomonas gallinae hydrogenosome. This process can be delineated into several key stages:

-

Cellular Uptake: this compound, in its inactive prodrug form, enters the T. gallinae cell through passive diffusion across the cell membrane.

-

Reductive Activation in the Hydrogenosome: The anaerobic metabolism of T. gallinae is centered in the hydrogenosome, a membrane-bound organelle analogous to mitochondria in aerobic eukaryotes. Within this organelle, the key enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) plays a pivotal role. PFOR catalyzes the oxidative decarboxylation of pyruvate, a product of glycolysis. This reaction generates electrons that are transferred to a low-redox-potential electron transport protein called ferredoxin .

-

Formation of a Cytotoxic Nitro Radical: Reduced ferredoxin then donates an electron to the nitro group of the this compound molecule. This single-electron reduction converts this compound into a highly reactive and unstable nitro radical anion. This activation is highly specific to anaerobic or microaerophilic organisms because in the presence of oxygen, the electron is readily transferred back to oxygen, regenerating the inactive parent compound in a "futile cycle".

-

Induction of DNA Damage: The primary molecular target of the activated this compound radical is the parasite's DNA. The radical anion interacts with DNA, leading to a cascade of damaging events including strand breaks and destabilization of the double helix structure. This extensive DNA damage disrupts essential cellular processes such as replication and transcription, ultimately leading to parasite cell death.

An alternative, albeit less characterized, pathway for the activation of nitroimidazoles in some trichomonads involves the oxidative decarboxylation of malate within the hydrogenosome, which can also lead to the generation of electrons for the reduction of ferredoxin.

Signaling Pathway for this compound Activation and Action

Caption: Metabolic activation of this compound in Trichomonas gallinae.

Quantitative Data on this compound Efficacy

The in vitro efficacy of this compound against Trichomonas gallinae is typically quantified by determining the Minimum Lethal Concentration (MLC), which is the lowest drug concentration that results in the death of all trichomonads in a culture. The susceptibility of T. gallinae isolates to this compound can vary, and resistance has been documented.

| Drug | T. gallinae Isolate Type | Minimum Lethal Concentration (MLC) (µg/mL) | Reference |

| This compound | Sensitive | 0.97 - 7.81 | [1] |

| This compound | Resistant | 93.75 - 500 | [1] |

| Dimetridazole | Resistant | 93.75 - 500 | [1] |

| Metronidazole | Resistant | 93.75 - 500 | [1] |

| Ornidazole | Resistant | 93.75 - 500 | [1] |

| Ronidazole | Resistant | 15.62 - 31.25 | [1] |

Experimental Protocols

In Vitro Culture of Trichomonas gallinae

A fundamental prerequisite for assessing the efficacy of antitrichomonal drugs is the successful in vitro cultivation of the parasite.

Workflow for T. gallinae Culture:

References

Navigating the Therapeutic Landscape of Carnidazole in Avian Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnidazole, a 5-nitroimidazole antimicrobial, is a critical therapeutic agent in avian medicine for the treatment of protozoal infections, most notably trichomoniasis caused by Trichomonas gallinae. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and pharmacodynamics of this compound in avian species. While extensive pharmacokinetic data remains a significant knowledge gap, this document synthesizes the available pharmacodynamic and clinical efficacy data, details experimental protocols from key studies, and presents this information in a clear, accessible format for researchers and drug development professionals. The included diagrams and tables are designed to facilitate a deeper understanding of this compound's mechanism of action and its clinical application in birds.

Introduction

Avian trichomoniasis, commonly known as "canker" in pigeons and "frounce" in raptors, is a globally prevalent and often fatal disease. The causative agent, Trichomonas gallinae, infects the upper gastrointestinal tract, leading to caseous, necrotic lesions that can obstruct eating and breathing.[1] this compound is a key drug in the veterinary arsenal for combating this disease.[2][3] As a member of the 5-nitroimidazole class, its efficacy is well-documented in clinical settings.[4][5] However, a thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for optimizing dosage regimens, minimizing the development of resistance, and ensuring its safe and effective use in a variety of avian species. This guide aims to consolidate the existing literature, highlight areas where data is lacking, and provide a foundational resource for future research and development.

Pharmacodynamics: The "How" of this compound's Action

The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on the anaerobic or microaerophilic environment of the target protozoan.[6] The drug's mechanism of action involves a multi-step process that ultimately leads to parasite cell death.

Mechanism of Action

The core of this compound's efficacy lies in its selective toxicity to anaerobic organisms like Trichomonas. The process can be summarized as follows:

-

Cellular Uptake: this compound, a small, lipophilic molecule, passively diffuses into the Trichomonas cell.

-

Reductive Activation: Inside the parasite, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of the this compound molecule. This reduction is a critical activation step that does not efficiently occur in the aerobic cells of the avian host.

-

Formation of Reactive Radicals: The reduction of the nitro group results in the formation of a short-lived, highly reactive nitroso free radical.

-

Cellular Damage: This free radical can then interact with and damage various cellular macromolecules, including DNA, leading to a loss of helical structure, strand breakage, and impaired protein synthesis.[6][7] This widespread cellular damage results in the death of the parasite.

The following diagram illustrates this proposed signaling pathway:

Caption: Proposed mechanism of action for this compound in Trichomonas.

In Vitro Susceptibility

While numerous studies have demonstrated the clinical efficacy of this compound, specific Minimum Inhibitory Concentration (MIC) data for T. gallinae are not consistently reported in the readily available literature. Some studies have noted resistance to this compound in vitro, highlighting the importance of continued surveillance.[8] The determination of MICs is a critical component of understanding the pharmacodynamics of an antimicrobial and for monitoring trends in resistance.

Pharmacokinetics: The "What Happens in the Body" - A Knowledge Gap

A comprehensive understanding of the pharmacokinetics of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to rational drug development and use. Unfortunately, there is a significant lack of published, peer-reviewed studies detailing the pharmacokinetic parameters of this compound in any avian species. Key parameters such as half-life (T½), maximum plasma concentration (Cmax), time to Cmax (Tmax), and bioavailability have not been established.

This data gap is not unique to this compound; pharmacokinetic studies in avian species, in general, are sparse compared to those in mammals.[9][10] The anatomical and physiological differences between avian and mammalian species, and even among different avian orders, make direct extrapolation of pharmacokinetic data unreliable.[11]

General Considerations for Avian Pharmacokinetics

While specific data for this compound is absent, a general understanding of avian physiology is crucial for hypothesizing its pharmacokinetic profile and for designing future studies.[9] Key considerations include:

-

Gastrointestinal Tract: The avian GI tract, with its crop, proventriculus, and gizzard, differs significantly from that of mammals and can influence drug absorption.

-

Metabolism: Hepatic metabolism is a primary route of drug elimination in birds, but the specific metabolic pathways and enzyme activities can vary widely between species.

-

Renal Excretion: Birds excrete waste primarily as uric acid, and their renal portal system can affect the excretion of certain drugs.

Clinical Efficacy and Safety in Avian Species

Despite the lack of pharmacokinetic data, the clinical efficacy and safety of this compound, particularly in pigeons, are well-documented.

Efficacy Data

The following table summarizes the findings from several clinical studies on the use of this compound for the treatment of trichomoniasis.

| Avian Species | Dosage | Route of Administration | Treatment Duration | Observed Efficacy | Reference(s) |

| Pigeons (Columba livia domestica) | 10 mg/bird (single dose) | Oral | 1 day | 87.5% | [4] |

| Pigeons (Columba livia domestica) | 10 mg tablet per adult | Oral | 1-4 days | Effective for mild to moderate infections | [1] |

| Pigeons (Columba livia domestica) | 20 mg/kg | Oral | Single dose | Effective for therapeutic treatment | [7] |

Safety and Tolerability

This compound is generally considered to have a wide margin of safety in pigeons.[2][3] Studies and product information have indicated that:

-

No adverse symptoms were observed even after administration of up to 32 times the recommended therapeutic dose.[2][7]

-

At very high doses, vomiting may occur in some pigeons 3 to 6 hours after administration.[7]

-

Side effects such as liquid stools have been reported in pigeons treated on an empty stomach.[12]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following sections outline the methodologies from key clinical efficacy studies and a proposed general protocol for a future pharmacokinetic study.

Protocol for an In Vivo Efficacy Study in Pigeons

This protocol is a composite based on the methodologies described in the literature for evaluating the efficacy of this compound against naturally acquired trichomoniasis.

Caption: A typical workflow for an in-vivo efficacy study of this compound.

Detailed Steps:

-

Animal Selection: A cohort of pigeons naturally infected with T. gallinae is selected.

-

Initial Diagnosis: The presence of motile trophozoites is confirmed by microscopic examination of wet-mount preparations of crop swabs. The severity of oral lesions may also be scored.

-

Acclimatization: Birds are housed in individual cages and allowed to acclimatize for a set period.

-

Grouping: Birds are randomly assigned to a treatment group (receiving this compound) and a control group (receiving a placebo or no treatment).

-

Treatment Administration: The treatment group receives a single oral dose of a 10 mg this compound tablet.[13]

-

Monitoring: All birds are monitored daily for clinical signs, appetite, and general condition.

-

Post-Treatment Evaluation: At a predetermined time point (e.g., 7-10 days post-treatment), crop swabs are again collected from all birds and examined microscopically for the presence of T. gallinae.

-

Data Analysis: The cure rate (percentage of birds negative for T. gallinae post-treatment) in the treatment group is compared to the spontaneous recovery rate in the control group.

Proposed General Protocol for an Avian Pharmacokinetic Study

As no specific pharmacokinetic studies for this compound in birds have been published, the following is a generalized protocol based on standard methodologies used for other drugs in avian species.[14][15]

Caption: A generalized workflow for a pharmacokinetic study in an avian species.

Detailed Steps:

-

Animal Model: A sufficient number of healthy birds of the target species (e.g., domestic pigeons) are used.

-

Housing and Husbandry: Birds are housed individually with controlled access to food and water.

-

Study Design: A crossover study design is often employed, where each bird receives both an intravenous (IV) and an oral (PO) dose of this compound, separated by a washout period.

-

Drug Administration:

-

IV Group: A sterile solution of this compound is administered into a suitable vein (e.g., the right jugular vein). This allows for the determination of 100% bioavailability.

-

PO Group: A this compound tablet or a solution is administered directly into the crop.

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in the plasma samples.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.

Conclusion and Future Directions

This compound remains a cornerstone for the treatment of avian trichomoniasis, with a well-established record of clinical efficacy and safety, particularly in pigeons. Its mechanism of action, typical of 5-nitroimidazoles, provides a clear rationale for its use against anaerobic protozoa. However, this review highlights a critical void in our understanding of its pharmacokinetic properties in any avian species.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of pharmacokinetic data impedes the development of optimized, species-specific dosing regimens and complicates efforts to mitigate the emergence of drug resistance. Future research should prioritize:

-

Pharmacokinetic Studies: Conducting well-designed pharmacokinetic studies in key avian species (e.g., pigeons, raptors, passerines) to determine the ADME profile of this compound.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: Correlating pharmacokinetic parameters with in vitro susceptibility data (MICs) to establish PK/PD indices that can predict clinical outcomes and inform optimal dosing strategies.

-

Investigation of Resistance Mechanisms: Elucidating the molecular mechanisms of this compound resistance in T. gallinae.

Addressing these knowledge gaps will not only enhance the responsible and effective use of this compound in avian medicine but also provide a valuable framework for the development and evaluation of new anti-protozoal agents for avian species.

References

- 1. Canker - The Australian Pigeon Company [auspigeonco.com.au]

- 2. poultrydvm.com [poultrydvm.com]

- 3. pigeonmania.com [pigeonmania.com]

- 4. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound (Spatrix®) and metronidazole (Flagyl®) against Trichomonas gallinae in naturally infected pigeons. | Semantic Scholar [semanticscholar.org]

- 6. Trichomoniasis Medication: Nitroimidazoles [emedicine.medscape.com]

- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 8. In vitro nitroimidazole resistance of Trichomonas gallinae and successful therapy with an increased dosage of ronidazole in racing pigeons (Columba livia domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Critical Review of the Pharmacokinetics, Pharmacodynamics, and Safety Data of Antibiotics in Avian Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of avian therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of drugs in avian species and the applications and limitations of dose extrapolation | Vlaams Diergeneeskundig Tijdschrift [openjournals.ugent.be]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. racingpigeonlaboratorytesting.com [racingpigeonlaboratorytesting.com]

- 14. View of Pharmacokinetic Study of Non–steroidal Anti–inflammatory Drugs in Wildlife Rehabilitation Birds [nwrajournal.online]

- 15. Pharmacokinetic Study of Non–steroidal Anti–inflammatory Drugs in Wildlife Rehabilitation Birds | Wildlife Rehabilitation Bulletin [nwrajournal.online]

In Vitro Antiprotozoal Activity Spectrum of Carnidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnidazole is a 5-nitroimidazole antimicrobial agent primarily utilized in veterinary medicine for the treatment of trichomoniasis in pigeons (Trichomonas gallinae). As a member of the nitroimidazole class, which includes well-known drugs like metronidazole and tinidazole, this compound's potential antiprotozoal activity may extend to other pathogenic protozoa. This technical guide provides a comprehensive overview of the available in vitro data on the antiprotozoal spectrum of this compound, supplemented with comparative data from other key 5-nitroimidazoles to contextualize its potential efficacy. The guide details established experimental protocols for in vitro susceptibility testing and illustrates the accepted mechanism of action for this class of compounds.

Data Presentation: In Vitro Antiprotozoal Activity

The following tables summarize the available quantitative data on the in vitro activity of this compound and other commercially significant 5-nitroimidazoles against a range of protozoan parasites. Due to the limited public research on this compound's broad-spectrum activity, comparative data is essential for inferring its potential applications.

Table 1: In Vitro Activity Against Trichomonas Species

| Protozoan Species | Drug | Activity Metric | Reported Value (µg/mL) | Citation(s) |

| Trichomonas gallinae | This compound | MLC | 93.75 - 500 (Resistant Isolate) | [1] |

| MLC | 0.97 - 7.81 (Sensitive Isolates) | [1] | ||

| Metronidazole | MLC | 93.75 - 500 (Resistant Isolate) | [1] | |

| MLC | 0.97 - 7.81 (Sensitive Isolates) | [1] | ||

| Ornidazole | MLC | 93.75 - 500 (Resistant Isolate) | [1] | |

| MLC | 0.97 - 7.81 (Sensitive Isolates) | [1] | ||

| Ronidazole | MLC | 15.62 - 31.25 (Resistant Isolate) | [1] | |

| MLC | 0.97 - 7.81 (Sensitive Isolates) | [1] | ||

| Trichomonas vaginalis | Metronidazole | MIC | Mean: 2.25 | [2] |

| MLC | ≥50 (Clinically Resistant) | |||

| Tinidazole | MIC | Mean: 1.11 | [2] | |

| MLC | ≥6.3 (Clinically Resistant) | |||

| Ornidazole | MIC | Mean: 0.5 | [2] | |

| Secnidazole | MIC | Mean: 1.11 | [2] | |

| MLC | ≤12.5 (Clinically Susceptible) | [3] |

Table 2: In Vitro Activity Against Giardia lamblia and Entamoeba histolytica

| Protozoan Species | Drug | Activity Metric | Reported Value (µM) | Reported Value (µg/mL) | Citation(s) |

| Giardia lamblia | Metronidazole | MIC | 1.6 - 50 | [4] | |

| IC50 | <0.5 - 1 | [5] | |||

| Tinidazole | MIC | 0.2 - 12.5 | [4] | ||

| IC50 | ≤0.5 | [5] | |||

| Ornidazole | IC50 | 0.12 | [6][7] | ||

| Secnidazole | IC50 | Less active than Ornidazole | [6][7] | ||

| Entamoeba histolytica | Metronidazole | Mean IC50 | 13.2 | [8][9] | |

| Mean IC50 | 20.01 | [10][11] | |||

| Tinidazole | Mean IC50 | 12.4 | [8][9] | ||

| Mean IC50 | 16.1 | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro antiprotozoal activity studies. As specific protocols for this compound are not widely published, the following sections describe standardized and generally accepted protocols for the susceptibility testing of relevant protozoa.

Protocol 1: In Vitro Susceptibility Testing of Trichomonas spp.

This protocol is adapted from established methods for Trichomonas vaginalis and Trichomonas gallinae.

-

Parasite Cultivation:

-

Trophozoites are cultured axenically in sterile glass or plastic tubes containing a suitable medium, such as Diamond's TYM (Trypticase-Yeast Extract-Maltose) medium, supplemented with 10% heat-inactivated horse or bovine serum.

-

Cultures are incubated anaerobically or microaerophilically at 37°C.

-

For susceptibility testing, logarithmic phase trophozoites are used.

-

-

Drug Preparation:

-

A stock solution of this compound (or other test compounds) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

-

Serial twofold dilutions of the drug are prepared in the culture medium to achieve the desired final concentrations for the assay.

-

-

Assay Setup (Microdilution Method):

-

The assay is performed in 96-well microtiter plates.

-

Each well receives a specific volume of the drug dilution. Control wells containing medium with the same concentration of the solvent and drug-free medium are included.

-

A standardized inoculum of trophozoites (e.g., 1 x 10^5 cells/mL) is added to each well.

-

The plates are incubated at 37°C for 48 hours in an anaerobic or microaerophilic environment.

-

-

Determination of Parasite Viability:

-

After incubation, the viability of the trophozoites is assessed. This can be done by:

-

Microscopic Examination: The wells are observed under an inverted microscope to determine the Minimum Lethal Concentration (MLC), which is the lowest drug concentration that results in the complete killing or immobilization of all trophozoites.

-

Colorimetric Assays: A viability indicator, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin, is added to the wells. The color change, which is proportional to the number of viable cells, is measured using a microplate reader. This allows for the calculation of the 50% inhibitory concentration (IC50).

-

-

Protocol 2: In Vitro Susceptibility Testing of Giardia lamblia

-

Parasite Cultivation:

-

Giardia lamblia trophozoites are cultured axenically in TYI-S-33 medium supplemented with bovine bile and serum.

-

Cultures are maintained in screw-capped tubes filled to the top to create a microaerophilic environment and incubated at 37°C.

-

Trophozoites are harvested during the logarithmic growth phase by chilling the tubes on ice to detach the adherent cells.

-

-

Assay Setup:

-

Similar to the Trichomonas protocol, a microdilution method in 96-well plates is commonly used.

-

Serial dilutions of the test drug are prepared in the culture medium.

-

A standardized inoculum of Giardia trophozoites is added to each well.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Determination of Growth Inhibition:

-

Growth inhibition is typically determined by counting the number of viable trophozoites in each well using a hemocytometer.

-

The IC50 value is calculated by comparing the number of parasites in the drug-treated wells to the number in the drug-free control wells.

-

Protocol 3: In Vitro Susceptibility Testing of Entamoeba histolytica

-

Parasite Cultivation:

-

Entamoeba histolytica trophozoites are grown axenically in TYI-S-33 medium.

-

Cultures are maintained at 37°C.

-

-

Assay Setup:

-

A subculture method is often employed. Trophozoites are exposed to various concentrations of the test drug in culture tubes for a defined period (e.g., 72 hours).

-

After the exposure period, the drug-containing medium is removed, and the trophozoites are washed and subcultured in fresh, drug-free medium.

-

-

Determination of Viability:

-

The viability is assessed by monitoring the growth in the subcultures after a further incubation period.

-

Alternatively, colorimetric assays or direct counting can be used to determine the IC50.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. In vivo and in vitro sensitivity of Trichomonas gallinae to some nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole that Correlates with Treatment Success - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.bvsalud.org [docs.bvsalud.org]

- 6. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Creep in nitroimidazole inhibitory concentration among the Entamoeba histolytica isolates causing amoebic liver abscess and screening of andrographolide as a repurposing drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Creep in nitroimidazole inhibitory concentration among the Entamoeba histolytica isolates causing amoebic liver abscess and screening of andrographolide as a repurposing drug - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Chemical Characterization of Carnidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Carnidazole and its derivatives. This compound, a 5-nitroimidazole, is a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications. This document outlines detailed experimental protocols for the synthesis of various nitroimidazole derivatives, presents key physicochemical and spectroscopic data in a structured format, and illustrates relevant synthetic pathways and experimental workflows.

Synthetic Pathways for this compound and its Analogs

The synthesis of this compound and its derivatives typically involves the modification of a pre-formed 2-methyl-5-nitroimidazole scaffold. A common strategy involves the N-alkylation of 2-methyl-5-nitroimidazole followed by functional group manipulation of the side chain. The general synthetic scheme allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

A representative synthetic workflow for generating a library of this compound derivatives is depicted below. This process often starts with a commercially available nitroimidazole, such as metronidazole or secnidazole, and proceeds through several key chemical transformations.

Caption: Generalized synthetic workflow for the preparation of this compound derivatives.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis and characterization of representative nitroimidazole derivatives, based on established literature procedures.

General Synthesis of N-Substituted 2-Methyl-5-nitroimidazole Derivatives

A versatile method for the synthesis of this compound analogs involves the reaction of a suitable 2-methyl-5-nitroimidazole precursor with various electrophiles. The following protocol is a representative example for the synthesis of ester derivatives of secnidazole.

Materials:

-

Secnidazole

-

Stearoyl chloride (or other acyl chlorides like palmitoyl chloride, myristoyl chloride)

-

Pyridine

-

Methanol

-

2% Sodium hydrogen carbonate solution

Procedure:

-

Dissolve secnidazole (1g, 5.4 mmoles) and pyridine (0.5ml, 6.20 mmoles) in a suitable solvent.

-

Slowly add the corresponding acyl chloride (e.g., stearoyl chloride) to the mixture. The reaction is exothermic and may require cooling in an ice bath.

-

Stir the reaction mixture for 5-10 minutes.

-

Upon completion of the reaction, add 10-15 ml of 2% sodium hydrogen carbonate solution to neutralize the mixture and precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from hot methanol to obtain the purified derivative.

Synthesis of Thioether Derivatives of 2-Methyl-5-nitroimidazole

This protocol describes the synthesis of a methyl thioglycolate derivative of a 2-methyl-5-nitroimidazole, which can be a precursor to further amide derivatives.

Materials:

-

1-(2-chloroethyl)-2-methyl-5-nitroimidazole

-

Methyl thioglycolate

-

Base (e.g., sodium methoxide)

-

Solvent (e.g., methanol)

Procedure:

-

Dissolve 1-(2-chloroethyl)-2-methyl-5-nitroimidazole in a suitable solvent like methanol.

-

Add a solution of methyl thioglycolate and a base (e.g., sodium methoxide) in the same solvent.

-

Stir the reaction mixture at room temperature for a specified period.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated, and the residue is worked up by extraction with an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The product can be further purified by column chromatography[1].

General Characterization Methods

The synthesized derivatives are typically characterized using a combination of spectroscopic and physical methods.

-

Melting Point (mp): Determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: Spectra are recorded on an FT-IR spectrometer, typically using KBr pellets.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz), using a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Electron Spray Ionization (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds.

-

Elemental Analysis (CHN): Performed to confirm the elemental composition of the final products.

The workflow for the chemical characterization of the synthesized derivatives is outlined below.

Caption: Workflow for the purification and chemical characterization of synthesized this compound derivatives.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for a selection of synthesized 2-methyl-5-nitroimidazole derivatives, providing a basis for comparison of their physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of Selected 2-Methyl-5-nitroimidazole Derivatives

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 4b | C13H13FN4O3 | 35 | 202 - 204 | [2] |

| 4c | C13H13ClN4O3 | 45 | 197.2 - 199.2 | [2] |

| 4f | C14H16N4O4 | 25 | 149.2 - 150.3 | [2] |

| 2c | C10H12N4O4 | 55 | 151 - 153 | [2] |

| Mutual I | - | 80 | 223 | [3][4] |

| Mutual II | - | 65 | 230 | [3][4] |

Table 2: Spectroscopic Data for Selected 2-Methyl-5-nitroimidazole Derivatives

| Compound ID | Key IR Absorptions (cm-1) | 1H NMR Chemical Shifts (δ, ppm) | ESI-MS (m/z) | Reference |

| 4b | 3386 (NH), 1648 (C=O), 1556, 1375 (NO2) | 2.27 (3H, s, CH3), 3.54 (2H, m, CH2-NH), 4.37 (2H, t, Imidazole-CH2), 6.89 (2H, t, ArH), 7.65 (2H, d, ArH), 7.78 (1H, s, Imidazole-H), 8.23 (1H, t, NH) | [M+Na]+ 315 | [2] |

| 4c | 3348 (NH), 1639 (C=O), 1543, 1356 (NO2) | 2.35 (3H, s, CH3), 3.63 (2H, m, CH2-NH), 4.44 (2H, t, Imidazole-CH2), 7.53 (2H, d, ArH), 7.74 (2H, d, ArH), 8.02 (1H, s, Imidazole-H), 8.76 (1H, t, NH) | [M+Na]+ 331.5 | [2] |

| 4f | 3368 (NH), 1642 (C=O), 1523, 1370 (NO2) | 2.52 (3H, s, CH3), 3.77 (2H, m, CH2-NH), 3.87 (3H, s, OCH3), 4.62 (2H, t, Imidazole-CH2), 6.62 (1H, t, NH), 6.95 (2H, d, ArH), 7.73 (2H, d, ArH), 7.97 (1H, s, Imidazole-H) | [M+Na]+ 327 | [2] |

| 2c | 1703 (C=O), 1528, 1374 (NO2) | 2.36 (3H, s, CH3), 2.52 (4H, broad s, Succinimide), 3.76 (2H, t, CH2-Succinimide), 4.42 (2H, t, CH2-Imidazole), 8.00 (1H, s, Imidazole-H) | [M+Na]+ 275 | [2] |

| Mutual I | 3351 (N-H), 3136 (C-H aromatic), 1732 (C=O ester), 1531, 1365 (N=O) | - | - | [3][4] |

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound derivatives. The presented protocols and data, compiled from recent scientific literature, offer valuable insights for researchers engaged in the discovery and development of novel nitroimidazole-based therapeutic agents. The synthetic strategies outlined are adaptable for the creation of diverse chemical libraries, which are essential for comprehensive structure-activity relationship studies. The detailed characterization workflows and tabulated data serve as a practical reference for the validation of newly synthesized compounds in this class. Further research into a broader range of this compound analogs is warranted to fully explore their therapeutic potential.

References

Molecular Targets of Carnidazole in Protozoan Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnidazole is a 5-nitroimidazole antimicrobial agent with potent activity against a range of anaerobic protozoan parasites. Primarily utilized in veterinary medicine for the treatment of trichomoniasis in pigeons, its molecular mechanism of action mirrors that of other nitroimidazoles, such as metronidazole. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound within protozoan parasites. It details the bioactivation process, the key enzymes involved, the ultimate cytotoxic effects, and the mechanisms of resistance. This document synthesizes available data, outlines relevant experimental protocols, and employs visualizations to elucidate the complex molecular interactions underlying the antiprotozoal efficacy of this compound.

Introduction

Protozoan infections remain a significant challenge in both human and veterinary medicine. The 5-nitroimidazole class of drugs has been a cornerstone of therapy against anaerobic protozoa for decades. This compound, a prominent member of this class, is particularly effective against Trichomonas gallinae, the causative agent of avian trichomoniasis (canker) in pigeons.[1][2] Understanding the precise molecular targets and mechanisms of action of this compound is crucial for optimizing its use, combating emerging resistance, and guiding the development of novel antiprotozoal agents.

This guide will delve into the core molecular pathways affected by this compound, focusing on its activation and cytotoxic effects at the cellular and molecular levels.

Mechanism of Action: A Prodrug Approach

This compound, like other 5-nitroimidazoles, is a prodrug that requires intracellular activation to exert its cytotoxic effects. The selective toxicity of this compound against anaerobic protozoa is attributed to the unique metabolic pathways present in these organisms, which are absent in their aerobic hosts. The activation process is a reductive one, where the nitro group of the imidazole ring is reduced, leading to the formation of highly reactive cytotoxic intermediates.

Reductive Activation Pathway

The general pathway for the activation of this compound involves the following key steps:

-

Cellular Uptake: this compound enters the protozoan cell via passive diffusion.

-

Reduction of the Nitro Group: In the low redox potential environment of the parasite's cytoplasm, the nitro group of this compound accepts electrons from electron transport proteins.

-

Formation of a Nitro Radical Anion: This single-electron reduction results in the formation of a highly reactive nitro radical anion.

-

Cytotoxicity: The nitro radical anion and other reduced intermediates induce cellular damage, primarily through interactions with DNA, leading to strand breakage and cell death.

dot

Caption: General pathway of this compound activation in protozoa.

Key Molecular Targets

The reductive activation of this compound is catalyzed by specific enzymes within the parasite's anaerobic energy metabolism pathways. These enzymes are the primary molecular targets responsible for the drug's efficacy.

Pyruvate:Ferredoxin Oxidoreductase (PFOR)

Pyruvate:ferredoxin oxidoreductase (PFOR) is a key enzyme in the energy metabolism of many anaerobic protozoa, including Trichomonas and Giardia. PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, transferring electrons to ferredoxin. The reduced ferredoxin possesses a sufficiently low redox potential to efficiently reduce the nitro group of this compound, thereby activating it.

dot```dot graph PFOR_Carnidazole_Interaction { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; PFOR [label="PFOR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ferredoxin_ox [label="Ferredoxin (oxidized)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ferredoxin_red [label="Ferredoxin (reduced)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Activated_this compound [label="Activated this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

Pyruvate -> PFOR; PFOR -> AcetylCoA; Ferredoxin_ox -> PFOR; PFOR -> Ferredoxin_red; Ferredoxin_red -> this compound [label="e- transfer"]; this compound -> Activated_this compound; }

Caption: Key mechanisms of resistance to this compound.

Experimental Protocols

Detailed protocols for assessing the activity of this compound and its molecular targets are essential for research and drug development. Below are outlines for key experiments.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) or minimum lethal concentration (MLC) of this compound against a protozoan parasite.

Methodology:

-

Parasite Culture: Cultivate the target protozoan (e.g., Trichomonas gallinae, Giardia lamblia) in an appropriate axenic culture medium under anaerobic or microaerophilic conditions.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

-

Inoculation: In a 96-well microtiter plate, add a standardized number of parasites to each well containing the different concentrations of this compound. Include positive (no drug) and negative (no parasites) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for a specified period (e.g., 48 hours).

-

Determination of MIC/MLC:

-

MIC: The lowest concentration of the drug that inhibits the visible growth of the parasite.

-

MLC: The lowest drug concentration that results in the death of all parasites. This can be determined by sub-culturing from wells with no visible growth into fresh drug-free medium and observing for subsequent growth.

-

-

Data Analysis: The results are typically expressed in µg/mL or µM.

dot

Caption: Workflow for in vitro susceptibility testing of this compound.

PFOR Enzyme Activity Assay

Objective: To measure the activity of PFOR in the presence and absence of this compound.

Methodology (adapted from general PFOR assays):

-

Enzyme Preparation: Prepare a cell-free extract from the protozoan parasite or use a purified PFOR enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, coenzyme A, pyruvate, and an artificial electron acceptor such as methyl viologen.

-

Assay:

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Monitor the reduction of the electron acceptor spectrophotometrically over time. The reduction of methyl viologen can be followed by an increase in absorbance at 600 nm.

-

To test the effect of this compound, pre-incubate the enzyme with varying concentrations of the drug before initiating the reaction.

-

-

Data Analysis: Calculate the enzyme activity (e.g., in µmol/min/mg of protein) and determine the inhibitory effect of this compound (e.g., IC50).

Nitroreductase Activity Assay

Objective: To measure the ability of parasite nitroreductases to reduce this compound.

Methodology (adapted from general nitroreductase assays):

-

Enzyme Preparation: Prepare a cell-free extract or use a purified nitroreductase.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, a reduced nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as an electron donor, and this compound as the substrate.

-

Assay:

-

Initiate the reaction by adding the enzyme.

-

Monitor the oxidation of NADH or NADPH spectrophotometrically by the decrease in absorbance at 340 nm.

-

-

Data Analysis: Calculate the rate of NADH/NADPH oxidation as a measure of nitroreductase activity.

Conclusion

This compound is an effective antiprotozoal agent whose molecular mechanism of action is dependent on its reductive activation by key enzymes in the parasite's anaerobic energy metabolism, primarily PFOR and nitroreductases. The resulting cytotoxic radicals cause extensive DNA damage, leading to parasite death. While the general mechanism is well-understood by analogy to other 5-nitroimidazoles, there is a notable scarcity of this compound-specific quantitative data and detailed molecular studies. Further research is warranted to elucidate the precise kinetics of this compound with its target enzymes, to fully characterize resistance mechanisms, and to explore its potential against a broader range of protozoan pathogens. Such studies will be invaluable for the continued effective use of this important veterinary drug and for the development of next-generation antiprotozoal therapies.

References

Carnidazole: A Technical Guide to Chemical Structure and Solubility Parameters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnidazole is a nitroimidazole antimicrobial agent primarily used in veterinary medicine to treat protozoal infections, most notably trichomoniasis in pigeons. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, including its chemical structure and solubility, is fundamental for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the chemical structure and solubility parameters of this compound, complete with detailed experimental protocols and visual representations to support research and development activities.

Chemical Structure and Identification

This compound, a synthetic derivative of the 5-nitroimidazole class, possesses a distinct molecular architecture that dictates its biological activity and physical characteristics.

Structural and Physicochemical Properties of this compound

| Parameter | Value | Reference |

| IUPAC Name | O-methyl [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₂N₄O₃S | --INVALID-LINK-- |

| Molecular Weight | 244.27 g/mol | --INVALID-LINK-- |

| CAS Number | 42116-76-7 | --INVALID-LINK-- |

| SMILES String | CC1=NC=C(N1CCNC(=S)OC)--INVALID-LINK--[O-] | --INVALID-LINK-- |

| InChI Key | OVEVHVURWWTPFC-UHFFFAOYSA-N | --INVALID-LINK-- |

| Melting Point | 142.4 °C (decomposes) | --INVALID-LINK-- |

| Predicted Boiling Point | 422.8 ± 51.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.42 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Predicted pKa | 13.03 ± 0.70 | --INVALID-LINK-- |

Solubility Parameters

The solubility of an API is a critical factor influencing its absorption and bioavailability. This compound is characterized as a poorly water-soluble drug, which necessitates the use of organic solvents or formulation strategies to enhance its dissolution.

Quantitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL (92.11 mM) | --INVALID-LINK-- |

| Methanol | Sparingly Soluble | --INVALID-LINK-- |

| Water | Poorly Soluble | [Various Sources] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of solubility parameters. Below are standardized methodologies for quantifying the solubility of this compound.

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

1. Materials:

-

This compound (pure, solid form)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis Spectrophotometer

2. Procedure:

-

Add an excess amount of this compound to a series of glass vials containing a known volume (e.g., 5 mL) of the different solvents. The excess solid should be visually apparent.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

-

Calculate the original solubility in mg/mL or M, accounting for the dilution factor.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

1. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 310 nm

-

Column Temperature: 30 °C

2. Standard Curve Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 100 µg/mL.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

3. Sample Analysis:

-

Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

-

Determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the standard curve.

Protocol 3: Quantification by UV-Vis Spectrophotometry

1. Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

-

Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the λmax. For many nitroimidazoles, this is in the range of 310-320 nm.

2. Standard Curve Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

3. Sample Analysis:

-

Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λmax.

-

Calculate the concentration of this compound in the sample using the standard curve.

Visualizations

Mechanism of Action of Nitroimidazoles

The antimicrobial activity of this compound, like other 5-nitroimidazoles, is a result of a reductive activation process that occurs within anaerobic protozoa. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of this compound.

Caption: Workflow for solubility determination of this compound.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and solubility parameters of this compound, tailored for a scientific audience. The presented data, structured in clear tables, and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this antiprotozoal agent. The visualizations of the proposed mechanism of action and the experimental workflow further aid in the conceptual understanding and practical application of this knowledge in a laboratory setting. Accurate and consistent determination of these fundamental properties is paramount for the successful development of effective and safe veterinary pharmaceutical products containing this compound.

The Discovery and Development of Carnidazole: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Carnidazole is a nitroimidazole antimicrobial agent primarily utilized in veterinary medicine for the treatment of trichomoniasis, a protozoal infection commonly known as "canker" in pigeons and other avian species.[1] Developed by Janssen Pharmaceutica, this compound has become a significant therapeutic tool for avian health. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key developmental studies of this compound, with a focus on quantitative data and experimental methodologies.

Chemical Synthesis and Properties

This compound, with the IUPAC name O-Methyl [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate, is a derivative of the nitroimidazole class of compounds.[1] While the specific yields from the original synthesis by Janssen Pharmaceutica are not widely reported, the general synthetic pathway has been described.

Key Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₂N₄O₃S |

| Molar Mass | 244.27 g/mol |

| CAS Number | 42116-76-7 |

| Melting Point | 124.4 °C |

| Appearance | White to yellowish crystalline powder |

Mechanism of Action

The antimicrobial activity of this compound, like other 5-nitroimidazoles, is contingent on the reduction of its nitro group within the anaerobic environment of the target protozoan. This process is catalyzed by microbial proteins with low redox potentials, such as ferredoxin. The reduction leads to the formation of short-lived, highly reactive cytotoxic intermediates, including nitroso radicals. These intermediates can induce cellular damage through multiple mechanisms, with the primary mode of action being the disruption of DNA integrity. The reactive metabolites bind to DNA, causing strand breakage and helical destabilization, which ultimately inhibits protein synthesis and leads to cell death.[2]

Caption: Proposed mechanism of action of this compound in anaerobic protozoa.

Key Efficacy Studies

This compound has been evaluated for its efficacy against Trichomonas infections in both avian and human subjects. The following sections detail the methodologies and findings of pivotal studies.

Clinical Trial in Vaginal Trichomoniasis (Human)

A significant early clinical trial investigated the efficacy of single-dose this compound for the treatment of vaginal trichomoniasis in women.

Experimental Protocol

The following protocol is a summary based on the available abstract of the study by Notowicz et al. (1977).

Caption: Workflow of the clinical trial of this compound for vaginal trichomoniasis.

Data Presentation

The results of this clinical trial are summarized in the table below.[3][4]

| Parameter | Group 1 (2g this compound) | Group 2 (1.5g this compound) |

| Number of Patients Treated | 91 | 61 |

| Number of Patients Evaluated | 85 | 53 |

| Cure Rate | 89.5% (76/85) | 73.6% (39/53) |

| Treatment Failures | 3.5% (3/85) | 15.1% (8/53) |

| Reinfection Rate | 7.0% (6/85) | 11.3% (6/53) |

The study concluded that the 2g single dose of this compound was statistically more effective than the 1.5g dose.[3][4] Side effects were reported in 14 patients but were described as not significant.[3][4]

Efficacy Study in Pigeons (Trichomonas gallinae)

A comparative study evaluated the efficacy of this compound against a commonly used treatment, metronidazole, in naturally infected pigeons.

Experimental Protocol

The following is a generalized protocol based on the reported findings of Aydin et al. (2000).

Caption: Generalized workflow for the comparative efficacy study in pigeons.

Data Presentation

The efficacy of a single dose of this compound was compared to that of metronidazole.[5]

| Treatment Group | Dosage | Efficacy |

| This compound | 10 mg/kg | 87.5% |

| Metronidazole | 10 mg/kg | 100% |

This study demonstrated that while this compound is effective, metronidazole showed a higher cure rate in this particular study on naturally infected pigeons.[5]

Safety and Pharmacokinetics

Information on the detailed pharmacokinetics of this compound is not extensively published.[2] However, it is generally well-tolerated in the target avian species. Overdose studies in pigeons have shown a high safety margin, with no adverse effects observed at up to 32 times the recommended therapeutic dose.[2] At very high doses, vomiting may occur a few hours after administration.[2]

Conclusion

This compound is a well-established nitroimidazole antiprotozoal agent with a clear mechanism of action involving the disruption of parasitic DNA. Its discovery and development have provided an effective treatment for trichomoniasis, particularly in pigeons. While clinical data in humans exists, its primary application remains in veterinary medicine. The quantitative data from key studies demonstrate its efficacy, although comparative studies suggest that other nitroimidazoles like metronidazole may have higher cure rates in certain contexts. Further research into the pharmacokinetics and potential for resistance development would be beneficial for optimizing its therapeutic use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. First experiences with single-dose treatment of vaginal trichomoniasis with this compound (R 25831) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First experiences with single-dose treatment of vaginal trichomoniasis with this compound (R 25831) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Pharmacokinetic Modeling of Carnidazole Distribution in Pigeons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed literature containing specific pharmacokinetic data for Carnidazole in pigeons (Columba livia) is scarce. The summary of product characteristics for commercially available this compound tablets explicitly states that the pharmacokinetic properties are "Not known"[1]. Therefore, this guide provides a comprehensive overview of this compound's known properties and presents a framework for its pharmacokinetic modeling based on data from analogous nitroimidazole compounds, namely Metronidazole and Ronidazole, which have been studied in pigeons. This document is intended to guide future research and is not a definitive pharmacokinetic profile of this compound.

Introduction to this compound

This compound is a 5-nitroimidazole antiprotozoal drug widely used in veterinary medicine to treat trichomoniasis (canker) in pigeons, a disease caused by the protozoan Trichomonas gallinae[1][2]. It is typically administered as a single 10 mg tablet per adult pigeon, corresponding to a dose of approximately 20 mg/kg of body weight[1]. This compound exhibits a wide safety margin, with no adverse symptoms reported even at doses 32 times the recommended therapeutic amount[1].

The mechanism of action for nitroimidazoles like this compound is believed to involve the interaction with the parasite's DNA, which disrupts its ability to serve as a template for protein synthesis, ultimately leading to cell death[1].

Comparative Pharmacokinetic Data of Nitroimidazoles in Pigeons

In the absence of specific data for this compound, the pharmacokinetic parameters of Metronidazole and Ronidazole in pigeons are presented below to provide an estimated profile. These drugs belong to the same 5-nitroimidazole class and are also used to treat trichomoniasis.

Table 1: Pharmacokinetic Parameters of Metronidazole in Pigeons

| Parameter | Unit | Intravenous (IV) Administration (25 mg/kg) | Oral (PO) Administration (25 mg/kg) |

| Area Under the Curve (AUC0-∞) | mg/h/L | 100.19 ± 18.79 | 83.32 ± 6.56 |

| Volume of Distribution (Vd) | L/kg | 1.68 | - |

| Clearance (CL) | mL/h/kg | 0.21 | - |

| Bioavailability (F) | % | - | 81.5 |

| Data sourced from a study on Metronidazole pharmacokinetics in healthy pigeons[3]. |

Table 2: Pharmacokinetic Parameters of Ronidazole in Pigeons

| Parameter | Unit | Intravenous (IV) Administration (5 mg/kg) |

| Elimination Half-life (t1/2) | h | 11 |

| Volume of Distribution (Vd) | L/kg | 0.86 |

| Total Body Clearance (CL) | L/h/kg | 0.056 |

| Data sourced from a study on Ronidazole pharmacokinetics in homing pigeons. The study indicated a one-compartment open model fit[4]. |

Proposed Experimental Protocol for a Pharmacokinetic Study of this compound in Pigeons

This section outlines a detailed methodology for a pharmacokinetic study of this compound in pigeons, based on established protocols for similar drugs[3].

3.1. Animal Subjects and Housing

-

Species: Healthy adult pigeons (Columba livia domestica) of a specified breed and weight range.

-

Health Status: Clinically healthy, confirmed by a veterinarian, and free from any medication for at least two weeks prior to the study.

-

Housing: Housed in individual cages with controlled temperature and light-dark cycles. Water and a standard diet should be provided ad libitum, with fasting for 12 hours before drug administration[3].

3.2. Drug Administration

-

Formulation: Commercially available 10 mg this compound tablets.

-

Dose: A single oral dose of 20 mg/kg body weight, administered directly into the crop.

-

Groups: A minimum of two groups: an intravenous (IV) group for absolute bioavailability determination and an oral (PO) administration group.

3.3. Blood Sample Collection

-

Sampling Sites: Blood samples (approximately 0.5 mL) to be collected from the brachial vein.

-

Time Points: Blood collection at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.

-

Sample Processing: Blood samples should be collected in heparinized tubes, and plasma separated by centrifugation. Plasma samples should be stored at -80°C until analysis[3].

3.4. Analytical Methodology

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity[5][6].

-

Validation: The analytical method must be validated for linearity, precision, accuracy, and limit of quantification (LOQ) in pigeon plasma.

-

Extraction: A liquid-liquid or solid-phase extraction method would be developed to isolate this compound from the plasma matrix.

3.5. Pharmacokinetic Analysis

-

Modeling: Plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling software. Based on data from Ronidazole, a one-compartment model may be appropriate[4].

-

Parameters: Key pharmacokinetic parameters to be calculated include: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), area under the plasma concentration-time curve (AUC), volume of distribution (Vd), clearance (CL), and oral bioavailability (F).

Visualizations

The following diagrams illustrate the conceptual frameworks for the experimental workflow, pharmacokinetic modeling, and the general mechanism of action for this compound.

Caption: Experimental workflow for a pharmacokinetic study of this compound in pigeons.

Caption: A conceptual one-compartment open model for this compound pharmacokinetics.

Caption: Generalized mechanism of action for 5-nitroimidazoles like this compound.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. mdpi.com [mdpi.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. Pharmacokinetics and bioavailability of ronidazole from a prolonged release tablet in the homing pigeon (Columba livia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Application Notes and Protocols for Carnidazole in the Treatment of Avian Trichomoniasis

These application notes provide a comprehensive overview of the use of carnidazole for the treatment of trichomoniasis, caused by the protozoan parasite Trichomonas gallinae, in pigeons (Columba livia). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Trichomoniasis, also known as "canker" in pigeons and "frounce" in birds of prey, is a parasitic disease affecting the upper digestive and respiratory tracts of birds[1][2]. The causative agent, Trichomonas gallinae, is a flagellated protozoan that is transmitted directly from bird to bird, often from parents to their young during feeding[1]. Clinical signs can range from mild oral plaques to severe caseous necrosis, leading to emaciation and death[2]. This compound, a 5-nitroimidazole derivative, is an antiprotozoal agent widely used for the effective treatment of this condition in pigeons[3][4].

Mechanism of Action

This compound is a nitroimidazole antimicrobial agent[4][5]. The precise mechanism of action of nitroimidazoles against Trichomonas gallinae involves the reduction of their nitro group by microbial nitroreductases within the parasite. This process results in the formation of cytotoxic metabolites that bind to and disrupt the helical structure of the parasite's DNA, ultimately leading to cell death[5].

Safety and Toxicology

This compound has a wide safety margin in pigeons. Studies have shown that the drug is well-tolerated, with no adverse symptoms observed even at doses up to 32 times the recommended therapeutic dose[5][6]. At these high dosages, vomiting may occur in some pigeons 3 to 6 hours after administration[5]. No adverse reactions have been reported with the proper dosage[3].

Quantitative Data Summary

The following table summarizes the quantitative data on the dosage and efficacy of this compound in treating trichomoniasis in pigeons.

| Dosage | Route of Administration | Treatment Duration | Efficacy | Reference |

| 10 mg per pigeon | Oral (tablet) | Single dose | Highly effective; cure in 8-12 hours for light infections, 36-48 hours for heavy infections. | [7] |

| 10 mg/kg body weight | Oral | Single dose | 87.5% efficacy in naturally infected pigeons. | [8] |

| 20 mg/kg body weight | Oral (tablet) | Single dose | Recommended therapeutic dose. | [5][9] |

| 10 mg per adult pigeon | Oral (tablet) | Single dose | Standard treatment. | [3][9][10][11] |

| 5 mg per young pigeon | Oral (tablet) | Single dose | For weaned young birds. | [9][10] |

| 10 mg per pigeon | Oral (tablet) | 5 consecutive days | Recommended for treatment. | [12] |

| 20 mg per pigeon | Oral | - | Used for severe cases. | [13] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation of this compound in Pigeons

This protocol describes a method for evaluating the efficacy of this compound in pigeons naturally or experimentally infected with Trichomonas gallinae.

1. Materials:

-

Pigeons diagnosed with trichomoniasis

-

Control group of infected, untreated pigeons

-

Sterile cotton swabs

-

Microscope slides and coverslips

-

Phosphate-buffered saline (PBS)

-

Microscope

-

Bird scale for accurate weighing

-

Oral gavage tube (if not using tablets directly)

2. Procedure:

-

Animal Selection and Acclimation:

-

Select pigeons of a known age and weight.

-

House the birds individually or in small groups with controlled temperature and lighting.

-

Provide ad-libitum access to feed and water.

-

Acclimate the birds to the housing conditions for at least 7 days before the start of the experiment.

-

-

Diagnosis and Grouping:

-

Confirm Trichomonas gallinae infection by microscopic examination of a wet mount of a crop or throat swab in saline solution[1].

-

Quantify the parasite load (e.g., using a scoring system from + to +++).

-

Randomly assign the infected pigeons to a treatment group and a control group.

-

-

Treatment Administration:

-

Treatment Group: Administer a single oral dose of this compound at 10 mg/kg or 20 mg/kg body weight[8][9][14]. Alternatively, a 10 mg tablet can be administered directly into the beak[3]. For multi-day protocols, administer the specified dose for the indicated duration.

-

Control Group: Administer a placebo (e.g., a sugar pill) or no treatment.

-

-

Post-Treatment Monitoring:

-

Observe the pigeons daily for clinical signs of trichomoniasis and any potential adverse effects of the treatment.

-

At specified time points post-treatment (e.g., 3, 7, and 14 days), collect crop/throat swabs from all pigeons.

-

Prepare wet mounts and examine them microscopically for the presence and motility of Trichomonas gallinae.

-

Record the parasite load for each bird at each time point.

-

3. Data Analysis:

-

Calculate the efficacy of the treatment as the percentage of pigeons in the treatment group that are negative for Trichomonas gallinae at the final time point.

-

Compare the parasite loads between the treatment and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).

-

A successful treatment is defined as the complete elimination of the parasite from the treated birds[8].

Diagrams

Caption: Experimental workflow for evaluating this compound efficacy.

Caption: Proposed mechanism of action of this compound in T. gallinae.

References

- 1. Trichomonosis in Birds - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]

- 2. vetlexicon.com [vetlexicon.com]

- 3. pigeonracingpigeon.com [pigeonracingpigeon.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 6. poultrydvm.com [poultrydvm.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jedds.com [jedds.com]

- 10. Birds – Irish Wildlife Matters [irishwildlifematters.ie]

- 11. Canker - The Australian Pigeon Company [auspigeonco.com.au]

- 12. birdpalproducts.com [birdpalproducts.com]

- 13. wingup.com [wingup.com]

- 14. jivaonline.net [jivaonline.net]

Protocol for In Vivo Efficacy Testing of Carnidazole in Birds

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Carnidazole is a 5-nitroimidazole antiprotozoal agent commonly used for the treatment of avian trichomoniasis, a disease caused by the flagellated protozoan Trichomonas gallinae. This document provides a detailed protocol for conducting in vivo efficacy studies of this compound in birds, with a primary focus on pigeons (Columba livia domestica), the principal host for T. gallinae. The provided methodologies are designed to ensure robust and reproducible results for the evaluation of this compound's therapeutic efficacy.

Avian trichomoniasis, also known as "canker" in pigeons and "frounce" in raptors, primarily affects the upper digestive tract, leading to the formation of caseous, necrotic lesions in the oral cavity, pharynx, esophagus, and crop.[1][2] Severe infections can lead to anorexia, dysphagia, dyspnea, and ultimately death.[3] This protocol outlines the necessary steps for experimental infection, treatment administration, and the quantitative assessment of this compound's effectiveness in resolving clinical signs and eliminating the parasite.

Pharmacology of this compound